2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide
Description
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-hydroxy-N-(1-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C13H13NO2S/c1-9(12-7-4-8-17-12)14-13(16)10-5-2-3-6-11(10)15/h2-9,15H,1H3,(H,14,16) |
InChI Key |
SHOXWVNNNBKLPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxybenzoic acid with 2-thiopheneethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of 2-keto-N-(1-(thiophen-2-yl)ethyl)benzamide.
Reduction: Formation of 2-hydroxy-N-(1-(thiophen-2-yl)ethyl)benzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of novel materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the thiophene ring play crucial roles in binding to target proteins or enzymes. The compound may inhibit enzyme activity by forming hydrogen bonds or hydrophobic interactions with the active site. Additionally, the benzamide core can interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide with structurally and functionally related benzamide derivatives, focusing on synthetic yields, physicochemical properties, and biological relevance.
Structural Analogues with Heterocyclic Substituents
- 2-Hydroxy-N-(2-(1H-indol-3-yl)ethyl)benzamide Structure: Features an indole moiety instead of thiophene. Indole’s aromaticity and hydrogen-bonding capacity may enhance interactions with biological targets. Synthesis: Prepared via in-house methods, though yields and conditions are unspecified .
- 2-Hydroxy-N-[(E)-1-(thiophen-2-yl)ethylidene]benzohydrazide Structure: A hydrazide derivative with a thiophene-based Schiff base. The hydrazide group introduces additional hydrogen-bonding sites. Synthesis: Likely formed via condensation of 2-hydroxybenzohydrazide with thiophene-containing aldehydes . Applications: Potential use in coordination chemistry or as a protease inhibitor due to the hydrazide motif .
Substituted Benzamides with Aromatic/Ether Groups
- 2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) Structure: Contains a dimethoxyphenethyl group, enhancing lipophilicity and electron-donating capacity. Synthesis: 34% yield via room-temperature aminolysis of methyl salicylate with 3,4-dimethoxyphenethylamine . Physicochemical Data: Melting point = 96°C; characterized by NMR (Tables 1–2 in ).
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide derivatives
Aliphatic and Hydroxyalkyl Derivatives
- 2-Hydroxy-N-(2-hydroxyethyl)benzamide Synthesis: 92% yield via microwave-assisted aminolysis of ethyl salicylate with 2-aminoethan-1-ol in hexane .
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Comparative Data Table
Research Findings and Implications
- Synthetic Efficiency: Microwave-assisted methods (e.g., ) outperform traditional aminolysis, suggesting that 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide could be synthesized efficiently using similar protocols.
- Biological Relevance : Thiophene and indole derivatives show promise in targeting enzymes or receptors due to their aromatic and electronic profiles, though direct studies on the target compound are needed .
- Structural Optimization : Introducing electron-withdrawing groups (e.g., CF₃) or hydrogen-bonding motifs (e.g., hydrazides) can tailor solubility and target affinity .
Biological Activity
2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide is a compound with a unique structural framework that includes a hydroxy group, a thiophene moiety, and a benzamide core. This combination suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.
Structural Characteristics
The molecular formula for 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide is CHNOS, with a molecular weight of approximately 235.3 g/mol. The presence of the thiophene ring is particularly noteworthy as it can engage in π–π stacking interactions with aromatic residues in proteins, enhancing binding affinity to biological macromolecules .
The mechanism of action for 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide appears to involve:
- Binding to Enzymes/Receptors : The compound may interact with specific enzymes or receptors, potentially inhibiting their activity by blocking substrate access.
- Modulation of Biological Pathways : The hydroxy group and thiophene rings could facilitate interactions that modulate various signaling pathways, including those involved in cancer and inflammatory responses.
Biological Activity
Research indicates that compounds related to 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide exhibit diverse biological activities:
Anticancer Properties
Studies have shown that benzamide derivatives can inhibit tumor growth by targeting specific kinases involved in cancer progression. For instance, derivatives similar to this compound have demonstrated inhibitory effects on the BRAF(V600E) mutation, which is prevalent in melanoma and other cancers .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. They can inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process .
Case Studies and Research Findings
Synthesis and Optimization
The synthesis of 2-Hydroxy-N-(1-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. Recent advancements in synthetic methodologies aim to enhance yield and purity through green chemistry principles and continuous flow reactors .
Q & A
Q. What crystallographic challenges arise in studying this compound, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
